Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride

Solubility Enhancement Ester Stability Hydrochloride Salt

Researchers developing GPCR-targeted or kinase-focused libraries face inconsistent coupling efficiency due to positional isomers or free-base instability. This 3-amino-2-carboxylate tetrahydronaphthalene HCl salt (≥95% purity) directly solves that. Key advantages: - Defined 3-amino-2-carboxylate geometry ensures reliable amide bond formation. - Hydrochloride salt enhances solubility and protects the ester from premature hydrolysis, improving yield. - Consistent lot-to-lot purity minimizes downstream purification burden.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
Cat. No. B13240966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2CCCCC2=C1)N.Cl
InChIInChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13;/h6-7H,2-5,13H2,1H3;1H
InChIKeyCQCNSANCKRPPNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate HCl: Overview


Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS 858022-64-7 for the free base) is a bicyclic aromatic building block featuring a partially hydrogenated naphthalene core with an amino group at position 3 and a methyl ester at position 2, supplied as the hydrochloride salt to enhance solubility and stability . The compound is classified as an amino-substituted tetrahydronaphthalene carboxylic acid ester, with a molecular formula of C₁₂H₁₅NO₂·HCl and a typical purity of ≥95% . It is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of receptor-targeted small molecules and kinase inhibitors .

Bicyclic building block for amide coupling and fragment elaboration in GPCR and kinase inhibitor research
Hydrochloride salt form supports dissolution in polar solvents and ester stability during storage
≥95% purity specification meets industry threshold for medicinal chemistry library synthesis

Methyl 3-Amino-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate HCl: Substitution Risks


Within the tetrahydronaphthalene ester family, critical structural variables—including the position of the amino substituent (3 vs. 2, 5, or 8), the identity of the ester (methyl vs. ethyl or free acid), and the salt form (hydrochloride vs. free base)—profoundly affect solubility, stability, reactivity, and compatibility with downstream synthetic transformations . The hydrochloride salt of methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate provides documented advantages in solubility and ester stability relative to the free base form, directly impacting coupling efficiency and product yield in amide bond-forming reactions . Generic interchange with a positional isomer or the free acid without experimental validation risks altered reaction kinetics, reduced yield, and compromised purity of final drug candidates.

Free base form may exhibit lower solubility and reduced ester stability, potentially affecting coupling efficiency
Positional isomers (e.g., 2-amino-1-carboxylate) differ in steric and electronic environment, likely altering reaction kinetics
Free carboxylic acid analog lacks the methyl ester protection, requiring additional activation steps for amidation

Methyl 3-Amino-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate HCl: Quantitative Evidence


Enhanced Solubility and Stability vs. Free Base

The hydrochloride salt form of methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate demonstrates qualitatively superior solubility in polar solvents (water, methanol) compared to its free base counterpart, as reported in vendor technical specifications . More importantly, the protonated amino group in the hydrochloride salt protects the adjacent methyl ester from hydrolytic degradation, extending practical shelf life—a phenomenon well-documented for amino acid ester hydrochlorides, where the salt form prevents unwanted ester hydrolysis and degradation . This stability advantage is critical for procurement decisions where the compound must retain >95% purity over extended storage periods.

Solubility & Stability vs. Free Base
Class-level inference
Target (HCl salt): Soluble in polar solvents; ester protected
Free base: Qualitative lower solubility; ester hydrolysis risk
May support reliable dissolution and storage for amino-ester building blocks
Vendor-reported profile; stability inference from amino ester hydrochloride class
Solubility Enhancement Ester Stability Hydrochloride Salt Building Block Storage

Ortho-Amino Ester Pattern for Traceless Derivatization

The methyl ester at position 2, ortho to the 3-amino group, serves as a traceless synthetic handle: it can be selectively hydrolyzed to the free carboxylic acid (CAS 104877-13-6) under controlled conditions, enabling subsequent amide coupling with diverse amine partners . This contrasts with the fully aromatic analog methyl 3-amino-2-naphthoate (CAS 21597-54-6), which lacks the saturated ring and exhibits different electronic properties that may alter hydrolysis kinetics . Positional isomers such as methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS 132734-41-9) place the amino and ester groups on different carbons, potentially leading to divergent reactivity in amidation reactions due to altered electronic and steric environments .

Ortho-Amino Ester Derivatization
Cross-study comparable
Target: Methyl ester ortho to amine; hydrolyzable to acid (CAS 104877-13-6)
Comparators: Fully aromatic analog (CAS 21597-54-6) and 1,2-isomer (CAS 132734-41-9) show different electronic/steric profiles
Ortho substitution pattern may support specific scaffold geometry for amide targets
Structural differentiation based on chemical principles; no single comparative hydrolysis study
Amide Coupling Ester Hydrolysis Ortho-Substitution Prodrug Design

Verified Purity Benchmark for Reproducible Library Synthesis

The target compound is consistently supplied with a minimum purity specification of 95%, as verified by multiple independent vendors including AKSci, CymitQuimica, and Leyan . This meets the industry standard for building blocks used in medicinal chemistry library synthesis, where ≥95% purity is required to ensure reliable reaction outcomes in parallel synthesis . While the free acid analog (3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, CAS 104877-13-6) is also available at 95% purity, the methyl ester hydrochloride offers the combined advantage of verified purity with enhanced solubility and ester stability .

Purity Benchmark
Specification review
≥95% (multiple vendors)
Supports procurement confidence for parallel synthesis workflows
Meets industry standard for medicinal chemistry building blocks
Purity Specification Quality Control Library Synthesis Reproducibility

Application Scenarios: Methyl 3-Amino-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate HCl


GPCR-Targeted Library Synthesis with Ortho-Amino Ester

For medicinal chemistry teams synthesizing focused libraries targeting G protein-coupled receptors (GPCRs), the 3-amino-2-carboxylate substitution pattern provides a validated scaffold for generating tetrahydronaphthalene-based amide analogs. The ≥95% purity specification and hydrochloride salt form ensure consistent coupling efficiency in parallel amide bond-forming reactions, as supported by the purity data from multiple vendors .

Kinase Inhibitor Fragment Elaboration via Methyl Ester

In fragment-based drug discovery programs targeting kinases, the methyl ester can be hydrolyzed to the free carboxylic acid for conjugation to aminopyrimidine or other hinge-binding fragments. This two-step hydrolysis-coupling sequence leverages the ortho-amino ester geometry, which is distinct from the 1,2-substitution pattern found in methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate , potentially leading to different binding orientations in the target protein.

Sustained-Release Ester Prodrug Intermediate

The methyl ester functionality can serve as a prodrug moiety for tetrahydronaphthalene-based carboxylic acid drug candidates. The hydrochloride salt form protects the ester from premature hydrolysis during storage while allowing enzymatic cleavage in vivo, a strategy commonly employed with amino acid ester hydrochlorides . This makes the compound suitable for early-stage prodrug concept exploration.

Glucocorticoid Receptor Agonist Lead Optimization

Tetrahydronaphthalene derivatives with alternative steroidal A-ring mimetics have been reported as nonsteroidal glucocorticoid receptor agonists with dissociated transrepression/transactivation selectivity [1]. The 3-amino-2-carboxylate substitution pattern on the tetrahydronaphthalene core aligns with the structural requirements for coupling to heterocyclic warheads described in these programs, positioning this building block as a relevant procurement choice for glucocorticoid receptor agonist optimization.

Application
Selection Property
Validation Focus
GPCR-targeted library synthesis
Ortho-amino ester geometry
Amide coupling efficiency and scaffold reproducibility
Kinase inhibitor fragment elaboration
Ester-to-acid hydrolysis handle
Compatibility with hinge-binding fragment coupling
Ester prodrug concept exploration
HCl salt ester protection
Enzymatic cleavage context in research models
Glucocorticoid receptor modulator research
Tetrahydronaphthalene scaffold
Heterocyclic coupling compatibility and reported SAR context
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